

Addressing solubility issues of 14-Methoxymetopon in physiological buffers

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Compound of Interest

Compound Name: **14-Methoxymetopon**

Cat. No.: **B146635**

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Technical Support Center: 14-Methoxymetopon

Welcome to the technical support center for **14-Methoxymetopon**. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the experimental use of this potent μ -opioid receptor agonist, with a particular focus on solubility in physiological buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is **14-Methoxymetopon** and what are its key properties?

14-Methoxymetopon is a semi-synthetic opioid analgesic derived from metopon.^{[1][2]} It is a highly potent and selective μ -opioid receptor agonist, demonstrating significantly greater analgesic potency than morphine.^{[3][4][5]} As a solid, it typically appears as a white crystalline substance.^[1] Like many morphinan derivatives, it is generally soluble in polar organic solvents such as ethanol.^[1]

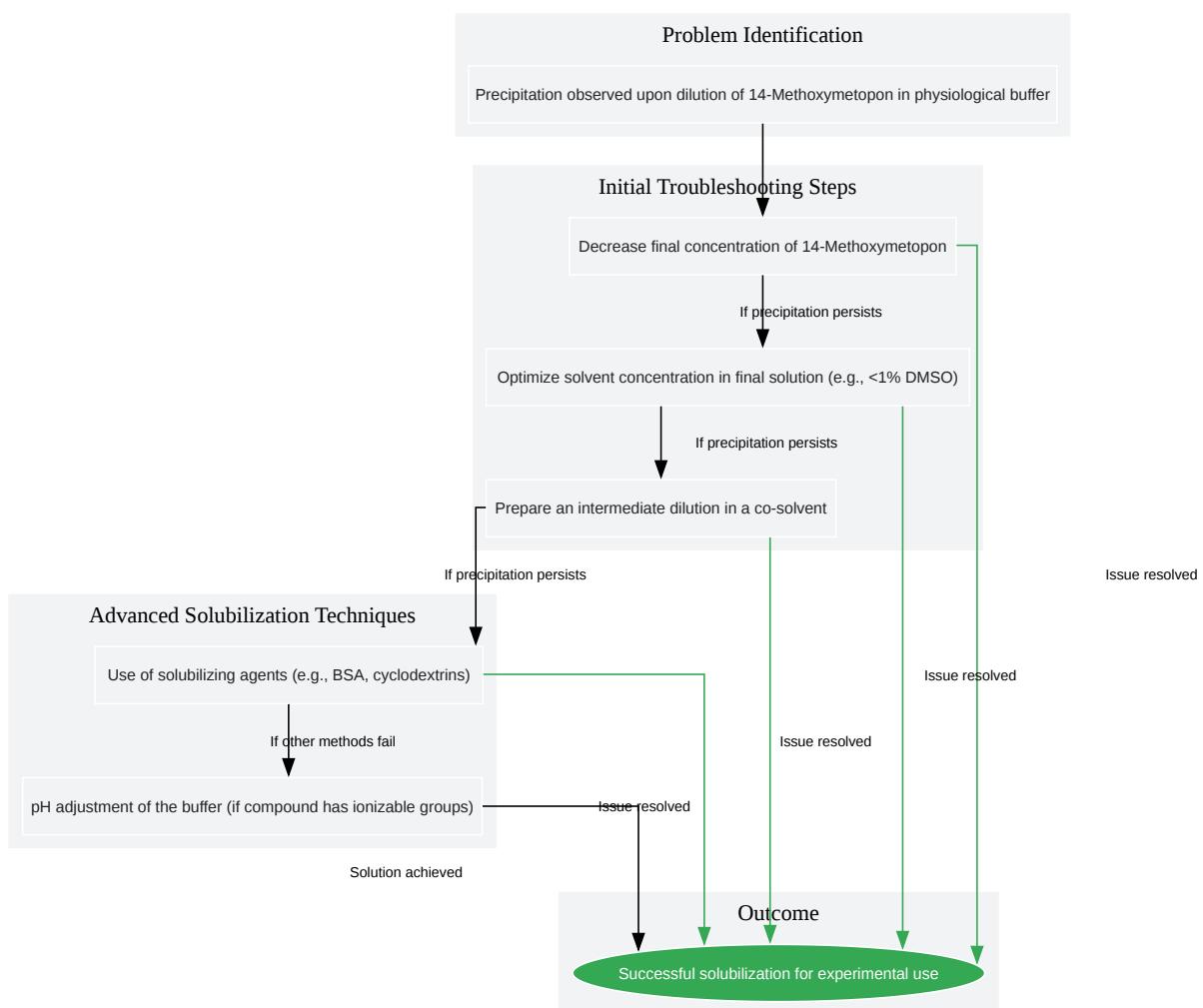
Quantitative Data Summary: Receptor Binding and Potency

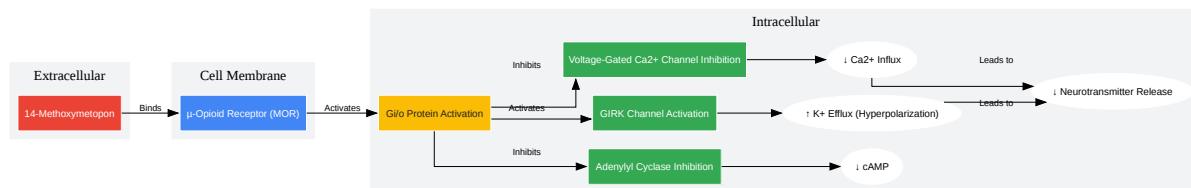
Parameter	Value	Species/System	Reference
μ-Opioid Receptor (MOR) Binding Affinity (Ki)	0.43 nM	Rat Brain Membranes	[1] [2]
MOR Density (Bmax)	~314 fmol/mg protein	Rat Brain Membranes	[1]
G-Protein Activation (EC50 for [³⁵ S]GTPγS binding)	70.9 nM	Rat Thalamic Membranes	[1] [6]
Analgesic Potency (Systemic vs. Morphine)	~500-fold greater	Rats	[1] [3]
Analgesic Potency (Spinal/Supraspinal vs. Morphine)	>1,000,000-fold greater	Rodents	[4]
Analgesic Potency (Acetic Acid Writhing Test vs. Morphine)	Up to 20,000-fold greater	Mice	[1]

Q2: I am observing precipitation when diluting my **14-Methoxymetopon** stock solution into a physiological buffer (e.g., PBS). What could be the cause and how can I resolve this?

Precipitation of hydrophobic compounds like **14-Methoxymetopon** when diluted from an organic solvent stock (like DMSO) into an aqueous physiological buffer is a common issue.[\[7\]](#) This is often due to the compound's low solubility in aqueous solutions at the desired final concentration.

Troubleshooting Workflow for Solubility Issues





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